molecular formula C12H24NO4+ B12106830 Pivaloyl carnitine

Pivaloyl carnitine

Cat. No.: B12106830
M. Wt: 246.32 g/mol
InChI Key: YICAQFPUDACYGQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pivaloyl carnitine is an acylcarnitine ester that serves as a crucial biomarker in metabolic studies, particularly for investigating secondary carnitine deficiency induced by certain pharmaceuticals . This compound is formed in the body when pivalic acid, released from prodrugs such as pivmecillinam and certain pivoxil-conjugated cephalosporin antibiotics, conjugates with endogenous L-carnitine . The resulting pivaloylcarnitine is then efficiently excreted in the urine, leading to a significant and sustained depletion of the body's carnitine stores if such prodrugs are used long-term . The primary research value of this compound lies in its application as a specific biomarker. It is quantitatively measured to assess the extent of carnitine loss in individuals treated with pivalate-generating medications . Furthermore, its detection is critical in newborn screening programs using tandem mass spectrometry, where its presence can interfere with the accurate diagnosis of isovaleric acidemia (IVA) by causing false-positive elevations of isovalerylcarnitine (C5) . Research into this compound is therefore essential for developing improved second-tier screening methods to distinguish this compound from other isomeric acylcarnitines, thereby ensuring accurate diagnosis of inborn errors of metabolism . Studies in animal models, such as pigs, have shown that even with pivalate-induced reductions in tissue free carnitine of 40-60%, significant alterations in the overall hepatic transcriptome and metabolome may be limited, providing insight into the metabolic resilience under conditions of secondary carnitine deficiency . This high-purity this compound is provided as a reference standard to support these vital areas of research. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H24NO4+

Molecular Weight

246.32 g/mol

IUPAC Name

[3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3/p+1

InChI Key

YICAQFPUDACYGQ-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pivaloyl carnitine can be synthesized through the esterification of carnitine with pivalic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of pivalic acid, facilitating its reaction with the hydroxyl group of carnitine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize byproducts. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Pivaloyl carnitine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the release of pivalic acid and carnitine .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Model Compound for Esterification and Hydrolysis
Pivaloyl carnitine is utilized as a model compound in studies focusing on esterification and hydrolysis reactions. Its structural properties allow researchers to investigate reaction mechanisms and kinetics in organic chemistry.

Biology

Role in Carnitine Metabolism
Research has explored this compound's role in carnitine metabolism and its transport within cells. Studies indicate that it can affect the levels of free carnitine in the body, which is crucial for fatty acid oxidation processes.

Medicine

Potential Biomarker for Carnitine Deficiency
this compound has been investigated as a potential biomarker for secondary carnitine deficiency, particularly following the administration of pivalate-conjugated antibiotics. A study involving 22 patients showed a significant increase in this compound levels correlated with decreased free carnitine levels, leading to clinical symptoms such as acute encephalopathy and hypoglycemia .

Case Study: Secondary Carnitine Deficiency in Pediatric Patients
A retrospective analysis highlighted that children treated with pivalate-conjugated antibiotics developed secondary carnitine deficiency after varying durations of treatment. The study found that most patients presented with acute encephalopathy and hypoglycemia, emphasizing the need for monitoring this compound levels during such treatments .

Industry

Development of Prodrugs
this compound is being explored in pharmaceutical development as a prodrug to enhance the bioavailability of therapeutic agents. Its ability to modify the pharmacokinetics of drugs could lead to improved efficacy and reduced side effects.

Table 1: Clinical Features Associated with this compound Administration

FeatureFindings
Age Range2 months to 42 years
Common SymptomsAcute encephalopathy, hypoglycemia
Median C0 Levels (μmol/L)1.31 (range: 0.25 - 19.66)
Median C5-acylcarnitine Levels (μmol/L)3.23 (range: 0.43 - 11.92)

Table 2: Tissue Distribution of this compound in Animal Studies

TissueThis compound Content (nmol/g)
Kidney104.2 ± 33.8
Heart26.8 ± 16.8
Liver9.6 ± 33.8

Mechanism of Action

Pivaloyl carnitine exerts its effects primarily through its role in carnitine metabolism. Once formed, it is transported out of tissues via the human kidney carnitine transporter, OCTN2. This transport is competitively inhibited by L-carnitine. The compound is eventually excreted in the urine, helping to eliminate pivalate from the body .

Comparison with Similar Compounds

Comparison with Similar Acylcarnitines

Acylcarnitines are critical intermediates in fatty acid metabolism and xenobiotic detoxification. Below is a detailed comparison of pivaloyl carnitine with structurally or functionally related compounds:

Table 1: Key Acylcarnitines and Their Characteristics

Acylcarnitine Structure/Source Metabolic Role Clinical Significance References
This compound Pivalic acid (exogenous, from prodrugs) Detoxification of pivalic acid; non-metabolizable conjugate. Causes secondary CD; mimics organic acidurias (e.g., isovaleric acidemia).
Acetylcarnitine (C2) Acetyl-CoA (endogenous) Shuttles acetyl groups into mitochondria for the TCA cycle. Biomarker for fatty acid oxidation disorders; neuroprotective.
Propionylcarnitine (C3) Propionyl-CoA (from amino acid catabolism) Facilitates propionate metabolism via methylmalonyl-CoA pathway. Elevated in propionic acidemia; associated with cardiomyopathy.
Butyryl/isobutyryl carnitine (C4/Ci4) Butyrate/isobutyrate (gut microbiota) Links gut microbiome metabolism to host energy production. Elevated in short-chain acyl-CoA dehydrogenase deficiency.
Isovaleryl carnitine (i-C5) Leucine catabolism (endogenous) Detoxifies isovaleryl-CoA in isovaleric acidemia (IVA). Diagnostic biomarker for IVA; accumulates due to IVD enzyme deficiency.
Valeryl carnitine Valeric acid (endogenous or dietary) Minor role in medium-chain fatty acid metabolism. Rarely clinically significant; overlaps with C5 isomers in screening.

Key Distinctions

Origin and Detoxification Mechanism this compound derives from exogenous pivalic acid, unlike endogenous acylcarnitines (e.g., acetylcarnitine, isovaleryl carnitine) .

Clinical Interference

  • This compound (p-C5) is isobaric with isovaleryl carnitine (i-C5), causing false positives in newborn screening for isovaleric acidemia. Advanced techniques (e.g., ion fragmentation ratios) are required to differentiate them .

Species-Specific Toxicity

  • Dogs exhibit unique susceptibility to pivalic acid toxicity due to low carnitine conjugation capacity in muscle mitochondria, leading to pivaloyl-CoA accumulation and CoASH depletion. Rats and humans are less affected .

Reversibility of Effects

  • Carnitine deficiency induced by this compound is generally reversible upon drug discontinuation, unlike genetic disorders (e.g., IVA) that require lifelong management .

Table 2: Metabolic and Clinical Impact Comparison

Parameter This compound Isovaleryl Carnitine (i-C5) Acetylcarnitine (C2)
Source Prodrug hydrolysis (exogenous) Leucine catabolism (endogenous) Fatty acid oxidation (endogenous)
Metabolic Fate Excreted unchanged Metabolized via IVD enzyme Enters TCA cycle
Screening Interference Masks as i-C5 in tandem mass spectrometry N/A N/A
Toxicity Mechanism Carnitine depletion + CoASH sequestration Isovaleryl-CoA accumulation Rare; linked to mitochondrial dysfunction
Treatment Carnitine supplementation + drug cessation Low-protein diet + glycine therapy Address underlying metabolic disorder

Research Findings and Implications

  • Diagnostic Challenges: this compound’s structural similarity to i-C5 necessitates second-tier testing (e.g., LC-MS/MS with ion ratio analysis) to avoid false-positive newborn screening results .
  • Species Differences : Canine models highlight unique vulnerabilities to pivalic acid toxicity, informing preclinical drug safety assessments .

Q & A

Q. How can pivaloyl carnitine be distinguished from structurally similar acylcarnitines (e.g., isovaleryl carnitine) in mass spectrometry?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to analyze fragmentation patterns. This compound (C10H23NO5) and isovaleryl carnitine share identical molecular weights (246.17 g/mol) but differ in acyl group fragmentation. This compound produces a unique m/z = 85.0275 peak (pivaloyl fragment), while isovaleryl carnitine generates distinct side-chain ions (e.g., m/z = 144.1017 for isovaleryl). Reference ion ratios (e.g., degraded ion abundance) can further differentiate them, reducing false positives in metabolic screenings .

Q. What are the primary analytical challenges in quantifying this compound in biological samples?

  • Methodological Answer : Key challenges include:
  • Matrix effects : Use isotope-labeled internal standards (e.g., d3-carnitine) to correct for ion suppression in blood/urine .
  • Co-elution with isomers : Optimize liquid chromatography (LC) conditions (e.g., reverse-phase columns with acetonitrile gradients) to resolve overlapping peaks .
  • Low abundance : Employ high-sensitivity MS/MS platforms (e.g., triple quadrupole) with multiple reaction monitoring (MRM) for trace detection .

Advanced Research Questions

Q. How does this compound formation impact experimental design in studies involving pivalate-generating prodrugs (e.g., antibiotics)?

  • Methodological Answer :
  • Carnitine depletion : Chronic exposure to pivalate (e.g., from tebipenem pivoxil) depletes free carnitine via urinary excretion of this compound, necessitating carnitine supplementation in longitudinal studies .
  • Confounding variables : Monitor urinary acylcarnitine profiles and plasma carnitine levels to distinguish drug-induced depletion from primary metabolic disorders .
  • Ethical considerations : Include exclusion criteria for subjects with pre-existing carnitine deficiencies or renal impairment .

Q. What experimental strategies can resolve contradictions in this compound data across studies (e.g., conflicting biomarker associations)?

  • Methodological Answer :
  • Standardized protocols : Adopt consensus guidelines for sample collection (e.g., fasting vs. non-fasting), storage (−80°C to prevent degradation), and LC-MS/MS calibration .
  • Meta-analysis : Pool datasets from independent cohorts to assess confounding factors (e.g., age, antibiotic use) and validate biomarker specificity .
  • Mechanistic studies : Use in vitro models (e.g., hepatocyte cultures) to isolate this compound’s effects from endogenous metabolic pathways .

Q. How can researchers differentiate this compound’s diagnostic utility from its role as a confounding factor in inherited metabolic disorders (IMDs)?

  • Methodological Answer :
  • Diagnostic thresholds : Establish population-specific reference ranges for urinary this compound, accounting for regional antibiotic usage patterns .
  • False-positive mitigation : Integrate MS/MS reference ion ratios (e.g., m/z 187.0963 vs. 144.1017) to distinguish this compound (drug-derived) from pathognomonic acylcarnitines (e.g., isovaleryl in isovaleric acidemia) .
  • Longitudinal monitoring : Track this compound levels pre-/post-antibiotic therapy to confirm transient elevations .

Methodological Frameworks

Q. What PICOT elements should guide clinical studies on this compound’s pharmacokinetics?

  • Framework Example :
  • Population (P) : Adults receiving pivalate-generating antibiotics.
  • Intervention (I) : Serial measurement of plasma carnitine and urinary this compound.
  • Comparison (C) : Placebo group or baseline pre-treatment levels.
  • Outcome (O) : Time-to-carnitine depletion and recovery post-treatment.
  • Time (T) : 14-day administration with 30-day follow-up .

Q. How should researchers address carnitine homeostasis disruption in preclinical models studying this compound?

  • Experimental Design :
  • Dose calibration : Use species-specific pharmacokinetic data (e.g., mice vs. primates) to mimic human exposure levels .
  • Endpoint selection : Include mitochondrial function assays (e.g., β-oxidation rates) and histopathology to assess tissue-specific carnitine depletion .
  • Reporting standards : Follow NIH guidelines for preclinical data transparency, including detailed protocols for carnitine supplementation .

Data Analysis & Reporting

Q. What statistical approaches are critical for analyzing this compound’s role in metabolic flux studies?

  • Recommendations :
  • Multivariate analysis : Apply principal component analysis (PCA) to identify correlations between this compound levels and clinical covariates (e.g., renal function, diet) .
  • Pathway modeling : Use flux balance analysis (FBA) to quantify this compound’s impact on fatty acid oxidation kinetics .
  • Bias adjustment : Employ propensity scoring in observational studies to control for confounding by indication (e.g., antibiotic selection bias) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.